

literature review comparing studies on TX-1123 efficacy

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Compound of Interest

Compound Name: TX-1123

Cat. No.: B1202124

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Comparative Efficacy of TX-1123: A Literature Review

This guide provides a comparative review of studies on the efficacy of compounds identified as **TX-1123**. It is important to note that the designation "**TX-1123**" refers to at least three distinct investigational products in the scientific literature: a preclinical small molecule inhibitor of protein tyrosine kinases and cyclo-oxygenase, a clinical-stage liposomal formulation of docetaxel (ATI-1123), and a clinical-stage antisense oligonucleotide (QR-1123). This review addresses each of these compounds separately to provide a clear and objective comparison of their respective performance based on available experimental data.

Preclinical Compound TX-1123: A Protein Tyrosine Kinase and Cyclo-oxygenase Inhibitor

TX-1123 is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has been evaluated for its antitumor properties through the inhibition of protein tyrosine kinases (PTKs) and cyclo-oxygenase (COX) enzymes.

Data Presentation

The following table summarizes the in vitro inhibitory activity of **TX-1123** against COX-1, COX-2, and Src kinase, with comparisons to other known inhibitors.

Compound	Target	IC50	Comparison
TX-1123	COX-1	1.57×10^{-5} M	-
TX-1123	COX-2	1.16×10^{-6} M	13.5-fold more selective for COX-2 over COX-1[1][2][3]
TX-1123	Src Kinase	2.2 μ M	Potent inhibitory activity[4]
Celecoxib	COX-2	Not specified in snippets, but TX-1123 IC50 is higher	Different binding pocket and mechanism than TX-1123[1][3]
Indomethacin	COX-1	Not specified in snippets	Different binding pocket than TX-1123[3]
AG17	PTK	Not specified in snippets	TX-1123 is a more potent antitumor agent with lower mitochondrial toxicity[5]
TX-1925	COX-1	4.77×10^{-5} M	O-methylation product of TX-1123[1][3]
TX-1925	COX-2	1.03×10^{-5} M	O-methylation product of TX-1123[1][3]

Experimental Protocols

Detailed experimental protocols for the following assays were not fully available in the reviewed literature. The descriptions below are based on the information provided in the abstracts of the cited studies.

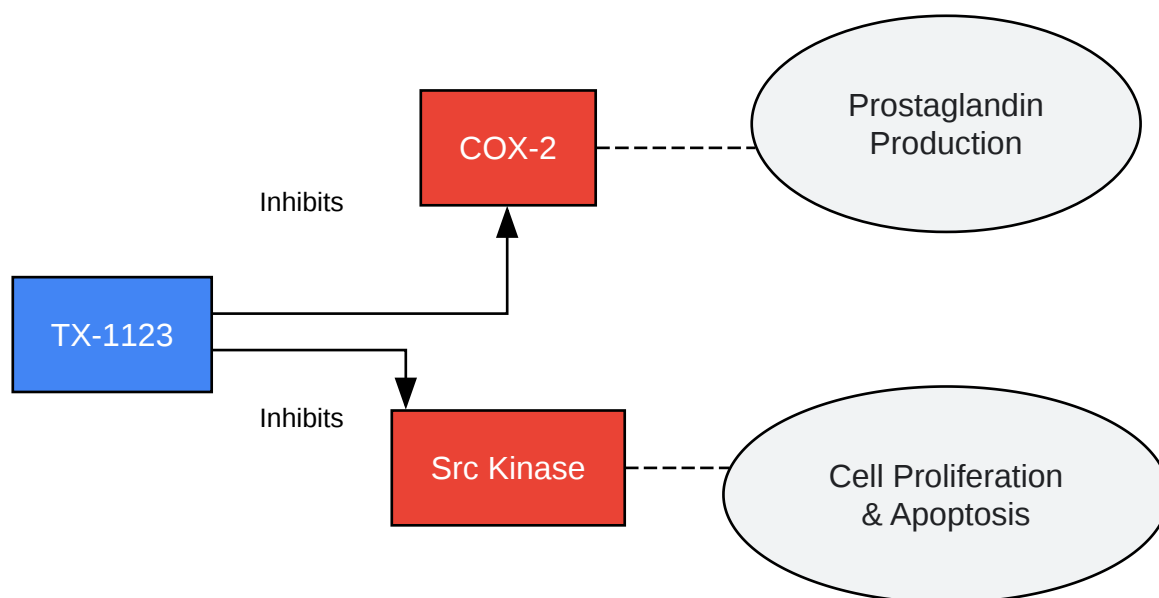
Cyclo-oxygenase (COX) Inhibition Assay: The COX-inhibitory activities of **TX-1123** derivatives were examined in vitro. The half-maximal inhibitory concentrations (IC50) for COX-1 and COX-

2 were determined to assess the potency and selectivity of the compounds. The specific assay format (e.g., cell-based or biochemical) and substrate concentrations were not detailed in the available abstracts.

Src Kinase Inhibition Assay: The inhibitory activity of **TX-1123** against Src kinase was evaluated to determine its half-maximal inhibitory concentration (IC₅₀). The specific substrate and ATP concentrations used in the assay were not specified in the available literature.

Molecular Docking Simulations: The binding profiles of **TX-1123** to COX-1 and COX-2 were analyzed using molecular docking simulations. X-ray crystal structure data for COX-1 (PDB ID: 1PGG) and COX-2 (PDB ID: 3LN1) were used for these simulations. The interactions between **TX-1123** and the amino acid residues of the enzymes' binding pockets were examined to elucidate the mechanism of inhibition.^[2]

Signaling Pathway Diagram



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Caption: Mechanism of action of preclinical compound **TX-1123**.

ATI-1123: A Liposomal Formulation of Docetaxel

ATI-1123 is a novel liposomal formulation of the chemotherapy agent docetaxel, designed to improve its therapeutic index.

Data Presentation

The following table summarizes the key findings from a Phase I clinical trial of ATI-1123 in patients with advanced solid malignancies.[\[1\]](#)[\[6\]](#)

Parameter	Value
Study Phase	I
Patient Population	29 patients with advanced solid malignancies
Dose Escalation	15 to 110 mg/m ²
Maximally Tolerated Dose (MTD)	90 mg/m ²
Dose-Limiting Toxicities (at 110 mg/m ²)	Grade 3 stomatitis, febrile neutropenia [6]
Common Adverse Events	Fatigue, nausea, neutropenia, anemia, anorexia, diarrhea [6]
Pharmacokinetics	Linear and dose-proportional [6]
Efficacy	1 confirmed partial response (lung cancer), stable disease in 75% of patients [1] [6]

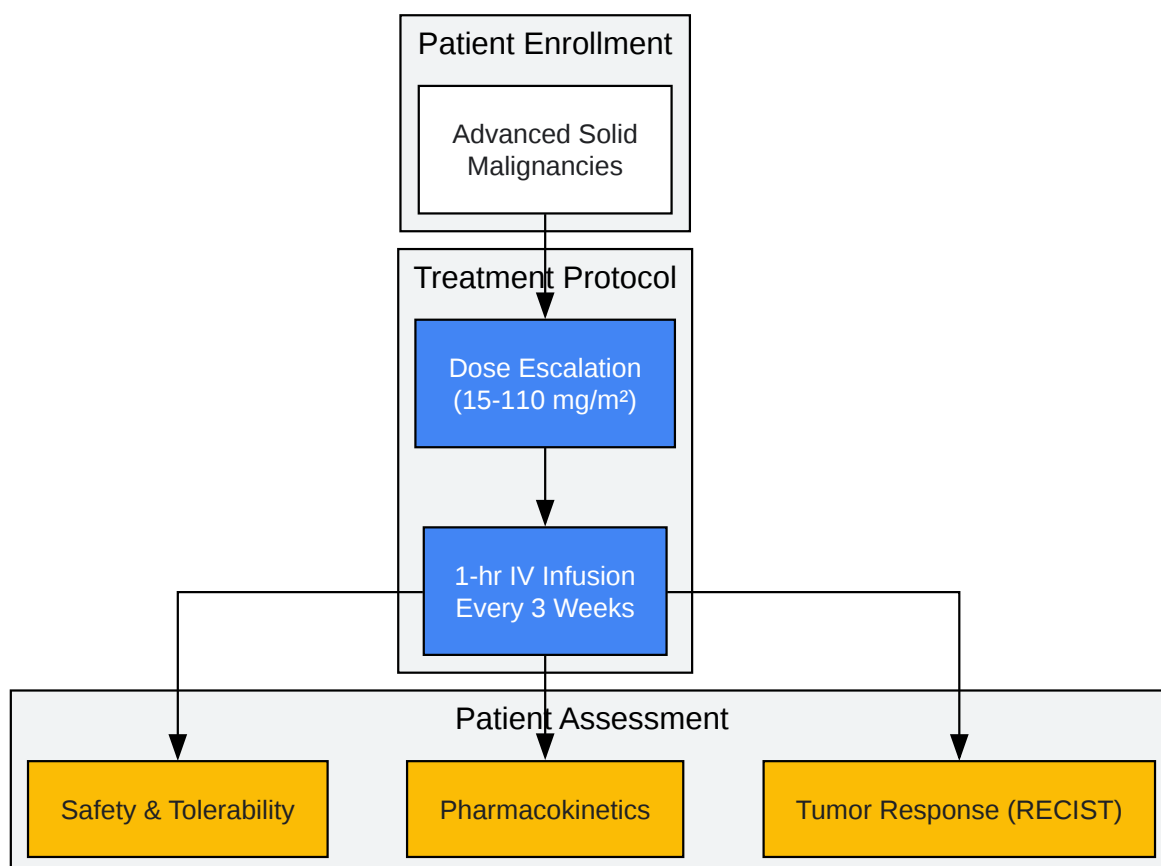
Experimental Protocols

Phase I Clinical Trial Protocol: This was a multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of ATI-1123.[\[1\]](#)[\[6\]](#)

- **Patient Eligibility:** Patients with advanced solid malignancies who had progressed on standard therapy.
- **Treatment Regimen:** ATI-1123 was administered as a 1-hour intravenous infusion every 3 weeks.
- **Dose Escalation:** The study began with an accelerated titration design, followed by a modified 3+3 Fibonacci schema to determine the MTD.
- **Pharmacokinetic Analysis:** Plasma samples were collected to analyze for encapsulated and non-encapsulated docetaxel.

- Response Assessment: Tumor response was evaluated using RECIST criteria.

Experimental Workflow Diagram



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Caption: Workflow of the Phase I clinical trial of ATI-1123.

QR-1123: An Antisense Oligonucleotide for Retinitis Pigmentosa

QR-1123 is an investigational antisense oligonucleotide designed to treat autosomal dominant retinitis pigmentosa (adRP) caused by the P23H mutation in the rhodopsin (RHO) gene. The

development of QR-1123 was suspended in April 2022.

Data Presentation

The following table summarizes the design of the planned Phase 1/2 "Aurora" clinical trial for QR-1123.

Parameter	Description
Study Phase	Phase 1/2
Clinical Trial ID	NCT04123626[7]
Patient Population	Adults with adRP due to the P23H mutation in the RHO gene
Intervention	Intravitreal injections of QR-1123
Study Design	Single-dose, open-label, dose-escalation cohorts and multiple-dose, double-masked, randomized, sham-controlled cohorts[8]
Primary Objectives	Evaluate the safety and tolerability of QR-1123
Secondary Objectives	Assess efficacy through ophthalmic endpoints such as visual acuity, visual field, and retinal structure

Experimental Protocols

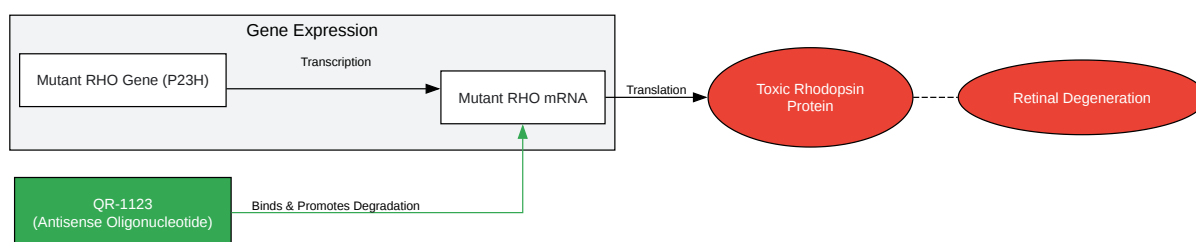
Planned Phase 1/2 "Aurora" Clinical Trial Protocol (NCT04123626): This was a first-in-human study intended to evaluate the safety, tolerability, and efficacy of QR-1123.

- Patient Population: Up to 35 adult patients with a confirmed diagnosis of adRP due to the P23H mutation in the RHO gene.
- Treatment Administration: Unilateral intravitreal injections of QR-1123.
- Dosing Cohorts: The study was designed with up to 8 single-dose and repeat-dose cohorts. In the repeat-dose cohorts, patients were to be randomized to receive either QR-1123 or a

sham procedure every 3 months.

- Follow-up: Patients were to be followed for safety, tolerability, and efficacy for a total of 12 months.
- Efficacy Endpoints: Changes in visual function and retinal structure were to be assessed.

Signaling Pathway Diagram



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Caption: Mechanism of action of QR-1123.

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